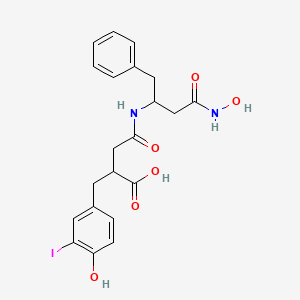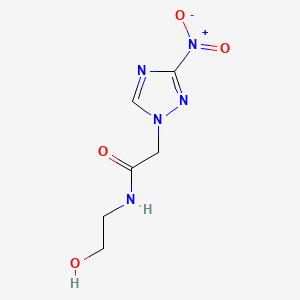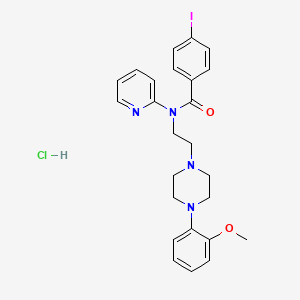
p-MPPI-Monohydrochlorid
Übersicht
Beschreibung
p-MPPI hydrochloride: is a selective antagonist of the 5-hydroxytryptamine 1A receptor. It is known for its high affinity for these receptors and its ability to cross the blood-brain barrier. This compound has demonstrated significant antidepressant and anxiolytic-like effects .
Wissenschaftliche Forschungsanwendungen
p-MPPI hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving 5-hydroxytryptamine 1A receptor antagonists.
Biology: p-MPPI hydrochloride is employed in research to understand the role of 5-hydroxytryptamine 1A receptors in various biological processes.
Medicine: The compound is studied for its potential therapeutic effects in treating conditions such as depression and anxiety.
Industry: p-MPPI hydrochloride is used in the development of new pharmaceuticals targeting 5-hydroxytryptamine 1A receptors
Wirkmechanismus
p-MPPI hydrochloride exerts its effects by selectively binding to and antagonizing 5-hydroxytryptamine 1A receptors. This action inhibits the receptor’s activity, leading to increased levels of serotonin in the synaptic cleft. The elevated serotonin levels contribute to the compound’s antidepressant and anxiolytic-like effects. The molecular targets involved include the 5-hydroxytryptamine 1A receptors, and the pathways affected are those related to serotonin signaling .
Safety and Hazards
The safety data sheet for p-MPPI monohydrochloride recommends avoiding dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is advised .
Biochemische Analyse
Biochemical Properties
p-MPPI monohydrochloride plays a significant role in biochemical reactions by selectively binding to 5-HT1A serotonin receptors. These receptors are G protein-coupled receptors that mediate various neurotransmitter signals in the brain. By antagonizing these receptors, p-MPPI monohydrochloride inhibits the binding of serotonin, thereby modulating neurotransmission. This interaction is crucial for studying the effects of serotonin on mood, anxiety, and other neurological functions .
Cellular Effects
p-MPPI monohydrochloride affects various types of cells, particularly neurons, by influencing cell signaling pathways, gene expression, and cellular metabolism. By blocking 5-HT1A receptors, p-MPPI monohydrochloride alters the downstream signaling cascades, leading to changes in cyclic AMP levels, protein kinase activity, and gene transcription. These effects can result in altered neuronal excitability, synaptic plasticity, and overall brain function .
Molecular Mechanism
The molecular mechanism of p-MPPI monohydrochloride involves its binding to the 5-HT1A serotonin receptors, preventing serotonin from activating these receptors. This inhibition leads to a decrease in the production of second messengers such as cyclic AMP, which in turn affects various intracellular signaling pathways. Additionally, p-MPPI monohydrochloride can modulate the activity of other neurotransmitter systems, further influencing brain function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of p-MPPI monohydrochloride can change over time due to its stability and degradation. The compound is known to be heat-sensitive, which can affect its potency and efficacy in experiments. Long-term studies have shown that p-MPPI monohydrochloride can have sustained effects on cellular function, particularly in modulating neurotransmitter systems and neuronal activity .
Dosage Effects in Animal Models
The effects of p-MPPI monohydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively block 5-HT1A receptors without causing significant adverse effects. At higher doses, p-MPPI monohydrochloride may exhibit toxic effects, including alterations in cardiovascular function and behavior. These threshold effects are crucial for determining the safe and effective dosage range for experimental studies .
Metabolic Pathways
p-MPPI monohydrochloride is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors that regulate neurotransmitter synthesis and degradation. The compound can influence metabolic flux and metabolite levels, particularly in the serotonin pathway. Understanding these interactions is essential for elucidating the compound’s overall impact on brain function and behavior .
Transport and Distribution
Within cells and tissues, p-MPPI monohydrochloride is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different brain regions, influencing its efficacy and potency. The ability of p-MPPI monohydrochloride to cross the blood-brain barrier is particularly important for its use in neuroscience research .
Subcellular Localization
The subcellular localization of p-MPPI monohydrochloride is primarily determined by its targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within neurons, where it can exert its effects on receptor activity and intracellular signaling. Understanding the subcellular distribution of p-MPPI monohydrochloride is crucial for elucidating its precise mechanism of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-MPPI hydrochloride involves multiple steps. One common method includes the reaction of 4-iodobenzoyl chloride with 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with pyridine-2-carboxamide to yield p-MPPI. The final step involves the conversion of p-MPPI to its hydrochloride salt form .
Industrial Production Methods: Industrial production methods for p-MPPI hydrochloride are not widely documented. the synthesis typically involves large-scale reactions under controlled conditions to ensure high purity and yield. The use of automated systems and reactors may be employed to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: p-MPPI hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the iodide and amide groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives of p-MPPI hydrochloride, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
WAY-100635: Another selective antagonist of the 5-hydroxytryptamine 1A receptor.
NAN-190: A compound with similar receptor affinity but different pharmacological properties.
S(-)-UH-301: A selective antagonist with a different chemical structure but similar receptor targeting
Uniqueness: p-MPPI hydrochloride is unique due to its high selectivity and affinity for the 5-hydroxytryptamine 1A receptor. Its ability to cross the blood-brain barrier and its significant antidepressant and anxiolytic-like effects make it a valuable compound in both research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-iodo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27IN4O2.ClH/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20;/h2-13H,14-19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPBIDMIRMWUCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClIN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474697 | |
| Record name | p-MPPI monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220643-77-6 | |
| Record name | p-MPPI monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



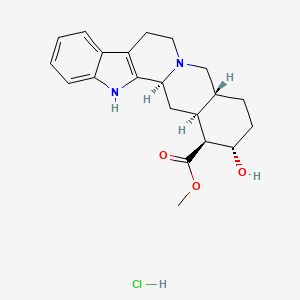
![(E)-N-[4-(acetylsulfamoyl)phenyl]-3-(4-tert-butylphenyl)prop-2-enamide](/img/structure/B1678824.png)
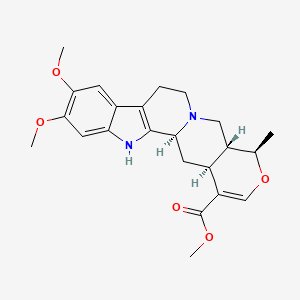
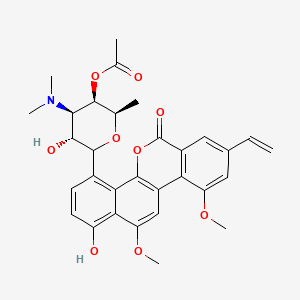

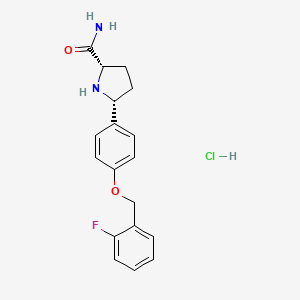
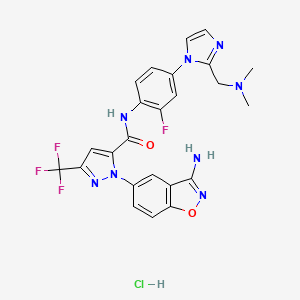
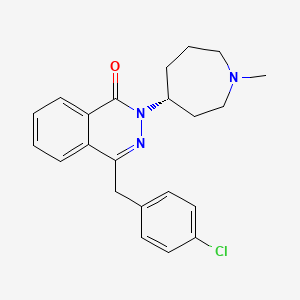
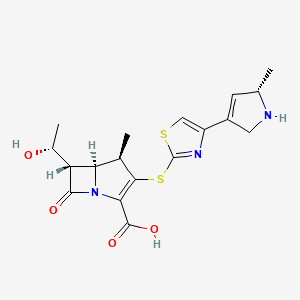
![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)
